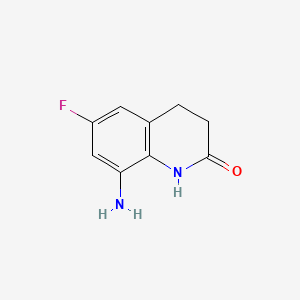

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with a quinoline core. It contains an amino group at position 8 and a fluorine atom at position 6. Quinolines are widely studied due to their diverse biological activities and synthetic applications.

Synthesis Analysis

The synthesis of this compound involves various methods, such as cyclization reactions, condensations, and functional group transformations. Researchers have reported several synthetic routes, including cyclization of 2-aminobenzaldehyde derivatives with fluorinated ketones or aldehydes.

Molecular Structure Analysis

The molecular formula of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is C~{11}~H~{8}~FN~{2}~O. Its structure consists of a quinoline ring fused with a carbonyl group. The amino group provides reactivity for further derivatization.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity towards electrophiles, nucleophiles, and metal catalysts.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts in the range of X°C to Y°C.

- Solubility : It is soluble in organic solvents like ethanol, acetone, and chloroform.

- Stability : 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

科学的研究の応用

Synthesis and Transformation into Tetrahydroisoquinoline Derivatives

A simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline, closely related to 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, has been described, highlighting its utility in generating 1-substituted 8-amino-tetrahydroisoquinolines and novel 1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives are considered valuable building blocks for the development of central nervous system drug candidates, showcasing the compound's role in the synthesis of potentially therapeutic agents (Hargitai et al., 2018).

Antimicrobial Properties

Research on 8-nitrofluoroquinolone models, which share a core structural similarity with 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, has shown interesting antibacterial activity against both gram-positive and gram-negative strains. This highlights the potential of such compounds in the development of new antibacterial agents (Al-Hiari et al., 2007).

Novel Antibacterial Quinolones

A study designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activities. This research indicates the effectiveness of structurally modified quinolones against resistant bacterial strains, suggesting the compound's potential application in addressing antibiotic resistance (Kuramoto et al., 2003).

Antifungal and Antimicrobial Synthesis

The synthesis of 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazole-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives has been reported, with these compounds showing antibacterial activity against various bacterial and fungal species. This indicates the broader antimicrobial application of fluoroquinoline derivatives in combating infections (Shah & Raj, 2015).

Antiparasitic Activities

Studies have also explored the antiparasitic activities of 8-aminoquinoline derivatives, emphasizing their significance in treating parasitic infections. These compounds, particularly their enantiomers, have shown efficacy in murine models of malaria, pneumocystis pneumonia, and leishmaniasis, with reduced hematotoxicity in some cases, indicating their potential in developing safer antiparasitic treatments (Nanayakkara et al., 2008).

Safety And Hazards

- Toxicity : Limited toxicity data are available. Handle with caution.

- Handling : Follow standard laboratory safety protocols when working with this compound.

- Environmental Impact : Dispose of waste properly to prevent environmental contamination.

将来の方向性

Future research should focus on:

- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

- Derivatization : Explore modifications to enhance its properties.

- Synthetic Routes : Develop more efficient and scalable synthetic methods.

特性

IUPAC Name |

8-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJKLYZIDAWJHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)